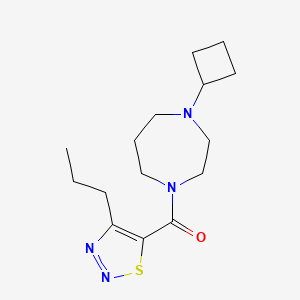

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

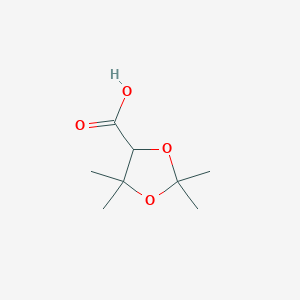

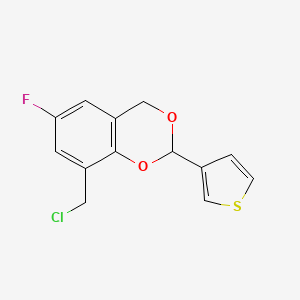

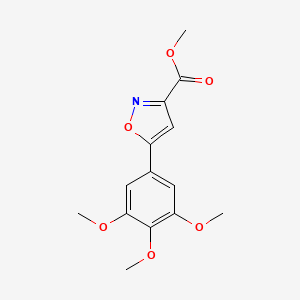

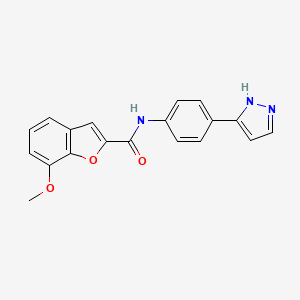

The description of a chemical compound usually includes its IUPAC name, other names, and its CAS number. The structure of the compound is also described, which includes the arrangement of atoms and the bonds between them.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis

This involves the use of various spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc.Applications De Recherche Scientifique

Synthesis and Scalable Processes

The chemical compound has been a focal point in scalable synthesis research, particularly in the context of H3 receptor antagonists. A study highlighted the scale-up campaigns for structurally similar H3 receptor antagonists, including (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl, through first to third generation processes. This evolution aimed at minimizing costs by using more cost-effective starting materials and improving synthesis efficiency. The third generation process, in particular, utilized a lithium alkoxide for Lewis base catalysis of an ester to amide transformation, demonstrating a significant advancement in the synthesis of these compounds (Pippel, Mills, Pandit, Young, Zhong, Villani, & Mani, 2011).

Molecular Aggregation Studies

Research on thiadiazoles, similar in structure to the compound , has provided insights into molecular aggregation processes. A study on the solvent effects on molecular aggregation of thiadiazole derivatives observed distinct spectral behaviors indicating the association of fluorescence effects with aggregation processes. This work suggests potential applications of thiadiazole derivatives in materials science, particularly in the development of fluorescent materials and sensors (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Chemical Interactions and Reactions

Another aspect of research involves exploring the reactions and interactions of thiadiazole derivatives. For instance, studies on new thiocarbonyl ylides derived from cyclobutanethione showcased the generation and reactions of spirocyclic dihydro-thiadiazoles, highlighting their potential in synthesizing novel compounds with unique structures and properties (Woznicka, Rutkowska, Mloston, Majchrzak, & Heimgartner, 2006).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it might pose.

Orientations Futures

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

I hope this helps! If you have any other questions, feel free to ask.

Propriétés

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4OS/c1-2-5-13-14(21-17-16-13)15(20)19-9-4-8-18(10-11-19)12-6-3-7-12/h12H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANATIOQVHBYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)